molecular formula C16H16N2O4 B12487945 1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12487945
M. Wt: 300.31 g/mol
InChI Key: DZJOJMJMCWMOFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the ethylphenyl group and other functional groups. Common synthetic routes include:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids and related compounds, such as:

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1-[2-(3-ethylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O4/c1-2-11-4-3-5-13(8-11)17-14(19)10-18-9-12(16(21)22)6-7-15(18)20/h3-9H,2,10H2,1H3,(H,17,19)(H,21,22)

InChI Key

DZJOJMJMCWMOFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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